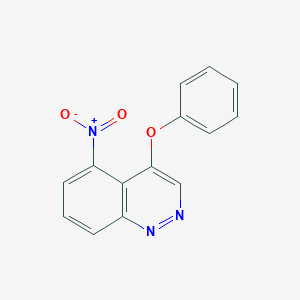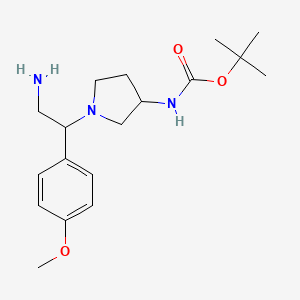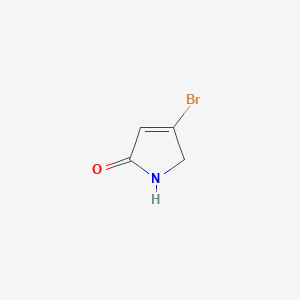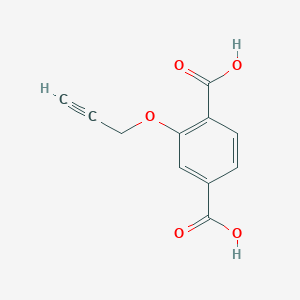![molecular formula C14H11FOS B11763286 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11763286.png)
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is an organic compound that belongs to the class of dibenzothiepins. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 11th position on the dibenzothiepin ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol typically involves a multi-step process starting from 3,4-difluoro-2-methylbenzoic acid. The key steps include:
Formation of the dibenzothiepin ring system: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyl group: This step involves the selective reduction of a ketone intermediate to form the desired alcohol.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for scalability and quality control. The process involves:
Use of efficient catalysts: To enhance reaction rates and yields.
Controlled reaction conditions: Such as temperature and pressure, to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone back to the hydroxyl group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide.
Major Products:
Oxidation: Formation of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted dibenzothiepins.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit cap-dependent endonuclease, which is crucial for the replication of certain viruses .
Vergleich Mit ähnlichen Verbindungen
- 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- 6,11-Dihydrodibenzo[b,e]thiepin-11-one
- Tamoxifen
Comparison:
- 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: Similar structure but with an additional fluorine atom, which may alter its chemical reactivity and biological activity.
- 6,11-Dihydrodibenzo[b,e]thiepin-11-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- Tamoxifen: Contains a dibenzothiepin ring system but is primarily used as an estrogen receptor modulator in cancer therapy .
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol stands out due to its unique combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H11FOS |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
7-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol |
InChI |
InChI=1S/C14H11FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7,14,16H,8H2 |
InChI-Schlüssel |
VGDNIFFFGHJGRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2F)C(C3=CC=CC=C3S1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)

![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)

![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)


![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)

